4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid

CK2 allosteric inhibition kinase selectivity scaffold validation

A multi-modal chemical probe integrating a coumarin fluorophore, 2-aminothiazole linker, and benzoic acid terminus. This hybrid enables fluorescence-based CK2α allosteric binding assays (Kd, residence time) without ATP-competitive tracer artifacts. Benchmark against CX-4945 in 786-O renal carcinoma cells for STAT3 suppression (EC₅₀ 1.6 µM). Use as a precursor for microwave-assisted 1,5-benzothiazepine library synthesis (92% yield, 2-5 min). Procure for carboxylic acid-to-sulphonamide isosteric comparisons in CA inhibitor design.

Molecular Formula C19H12N2O4S
Molecular Weight 364.4 g/mol
Cat. No. B10805293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid
Molecular FormulaC19H12N2O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)20-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,21)(H,22,23)
InChIKeyBBLHJIPPKXCMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic Acid: Procurement-Relevant Structural and Pharmacophoric Profile


4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid (CAS 526186-61-8, C₁₉H₁₂N₂O₄S) is a hybrid small molecule that covalently integrates a coumarin (2H-chromen-2-one) fluorophore, a 2-aminothiazole linker, and a 4-aminobenzoic acid terminus [1]. The compound belongs to the broader 4-(thiazol-2-ylamino)benzoic acid chemotype, which has been validated as an allosteric scaffold targeting the catalytic α-subunit of protein kinase CK2, a high-interest anticancer target [2]. Unlike simple 4-phenylthiazol-2-ylamino analogs, the presence of the coumarin moiety at the thiazole C4 position introduces intrinsic fluorescence and the potential for additional π-stacking interactions within hydrophobic kinase pockets, making this compound a multi-modal probe suitable for both biochemical assay development and structure-activity relationship (SAR) exploration.

Why 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic Acid Cannot Be Replaced by Generic Coumarin-Thiazole Analogs


Within the coumarin-thiazole hybrid space, small structural modifications produce large functional divergences. In a series of 2-alkylamino-4-(3-coumarinyl)thiazoles evaluated for CDK2 inhibition, simply altering the N-alkyl substituent changed docking scores and predicted binding poses substantially [1]. More critically, in the 2-aminothiazole allosteric CK2 inhibitor series, the transition from a 4-phenylthiazole to a 4-(naphthalen-2-yl)thiazole improved CK2α IC₅₀ from micromolar to 0.6 μM, while the introduction of a 2-hydroxy group on the benzoic acid ring further modulated cellular STAT3 inhibition potency [2]. These findings demonstrate that the coumarin-for-phenyl substitution at the thiazole C4 position—the defining feature of the target compound—cannot be assumed bioequivalent. Procurement choices must therefore be guided by direct, comparator-anchored performance data rather than class-level assumptions.

Quantitative Differentiation Evidence for 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic Acid Versus Closest Analogs


Allosteric CK2α Scaffold Validation: 4-(Thiazol-2-ylamino)benzoic Acid Chemotype vs. ATP-Competitive Inhibitors

The 4-(thiazol-2-ylamino)benzoic acid scaffold, of which the target compound is a direct structural analog, has been crystallographically confirmed as an allosteric CK2α binder occupying a pocket remote from the ATP site [1]. The prototypical lead 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) achieved a purified CK2α IC₅₀ of 0.6 μM and inhibited STAT3 activation with an EC₅₀ of 1.6 μM, outperforming the ATP-competitive clinical candidate CX-4945 (STAT3 EC₅₀ = 5.3 μM) [1]. This allosteric mechanism confers substrate-selective inhibition, a property unattainable with orthosteric CK2 inhibitors. The target compound retains the identical 2-aminothiazole-benzoic acid pharmacophore and is thus positioned within the same validated allosteric series.

CK2 allosteric inhibition kinase selectivity scaffold validation

Coumarin-Thiazole CDK2 Inhibitory Potential: Docking-Based Comparison with 2-Alkylamino Analogs

In a molecular docking study of 2-alkylamino-4-(3-coumarinyl)thiazoles against CDK2 (PDB: 1KE9), compounds containing the coumarin-thiazole core exhibited favorable binding scores with all ligands obeying Lipinski's Rule of Five [1]. The highest-scoring compounds (5a and 5c) demonstrated that the coumarin moiety engages the hydrophobic CDK2 pocket while the thiazole-amine linker forms critical hinge-region hydrogen bonds. The target compound differs from 5a/5c by bearing a 4-benzoic acid substituent on the 2-amino group, which introduces an additional hydrogen-bond donor/acceptor pair predicted to strengthen ATP-site interactions. Direct comparative IC₅₀ data for the target compound remain to be published.

CDK2 inhibition molecular docking anticancer

Microwave-Assisted Synthesis Yield Advantage for Benzothiazepine Derivatives Bearing the Coumarin-Thiazole Core

In the synthesis of 2,3-dihydro-2-aryl-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepines from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide intermediates, microwave irradiation delivered substantially higher yields (up to 92%) compared to conventional thermal methods (65-78%), alongside dramatically reduced reaction times (2-5 min vs. 4-6 h) [1]. The target compound is the direct synthetic precursor (as the free benzoic acid) to the cinnamamide intermediates employed in this study, and its efficient procurement is thus rate-limiting for accelerated SAR exploration of the benzothiazepine series.

synthetic efficiency microwave synthesis antimicrobial

Intrinsic Fluorescence Advantage Over Non-Coumarin 2-Aminothiazole Benzoic Acid Analogs

The target compound contains a 2-oxo-2H-chromen-3-yl (coumarin) moiety directly conjugated to the thiazole ring. Coumarin derivatives typically exhibit strong fluorescence with excitation/emission maxima in the UV-visible range (λ_ex ~320-380 nm, λ_em ~400-500 nm), a property absent in the non-coumarin 4-(thiazol-2-ylamino)benzoic acid analogs such as the 4-phenyl or 4-naphthyl variants [1]. This intrinsic fluorescence enables direct monitoring of protein binding via fluorescence polarization or Förster resonance energy transfer (FRET) without requiring extrinsic fluorophore conjugation, reducing assay complexity and potential artifacts in biochemical and cellular target engagement studies.

fluorescent probe binding assay coumarin fluorophore

Carbonic Anhydrase Inhibitory Potential: Sulphonamide-Coumarylthiazole Benchmarking

In a series of benzenesulphonamide-substituted coumarylthiazole derivatives, the N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (5f) was the strongest hCA I and hCA II inhibitor with IC₅₀ values of 5.63 µM and 8.48 µM, respectively, while the 4-methoxy analogue (5e) exhibited the most potent antioxidant activity (ABTS IC₅₀ = 48.83 µM; CUPRAC A₀.₅₀ = 23.29 µM) [1]. The target compound, bearing a 4-benzoic acid group in place of the sulphonamide, can be viewed as a carboxylic acid bioisostere of the sulphonamide zinc-binding group, a classic strategy in CA inhibitor design. This positions the target compound as a direct comparator for evaluating the carboxylic acid-to-sulphonamide isosteric replacement in the coumarylthiazole series.

carbonic anhydrase inhibition coumarylthiazole sulphonamide SAR

Highest-Value Application Scenarios for 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic Acid Based on Quantitative Evidence


Allosteric CK2 Inhibitor Screening and Mechanistic Probe Development

The target compound serves as a direct chemical probe for the allosteric CK2α pocket validated by the 2-aminothiazole benzoic acid series. Its procurement supports fluorescence-based binding assays (leveraging intrinsic coumarin fluorescence) to quantify Kd values and residence times without tracer displacement artifacts common in ATP-competitive assay formats [4]. Comparative dose-response profiling against CX-4945 in 786-O renal carcinoma cells can establish whether the coumarin substitution confers superior STAT3 pathway suppression, as observed for the naphthyl analog (EC₅₀ 1.6 µM vs. CX-4945 5.3 µM) [4].

Carbonic Anhydrase Isoform Selectivity Profiling: Carboxylate vs. Sulphonamide Zinc-Binding Group Comparison

Given the established hCA I/II inhibitory activity of sulphonamide-coumarylthiazoles (5f: hCA I IC₅₀ = 5.63 µM, hCA II IC₅₀ = 8.48 µM), the target compound enables a systematic carboxylic acid-to-sulphonamide isosteric comparison [4]. Procurement for this application is indicated when the research objective is to decouple zinc-binding affinity from isoform selectivity, a key challenge in designing CA inhibitors with reduced off-target effects on erythrocyte CA I.

Microwave-Accelerated Benzothiazepine Library Synthesis: Key Intermediate Supply

The target compound is the penultimate synthetic precursor for generating 1,5-benzothiazepine libraries via cinnamamide condensation. With microwave irradiation delivering 92% cyclization yields in 2-5 min (versus 65-78% in 4-6 h under conventional heating), bulk procurement of the intermediate is justified for medicinal chemistry groups employing parallel synthesis workflows to rapidly explore the benzothiazepine chemical space for antimicrobial lead identification [4].

Label-Free CDK2 Target Engagement Assays and Anticancer Hybrid Design

The coumarin-thiazole core has demonstrated CDK2 docking compatibility, with the 2-amino substituent serving as a tunable vector for hinge-region interactions [4]. The target compound's 4-benzoic acid group introduces an additional H-bond donor/acceptor pair that computational models predict will strengthen ATP-site binding relative to simple 2-alkylamino analogs. Procurement is recommended for fluorescence polarization-based CDK2 binding assays, where the intrinsic coumarin emission eliminates the need for fluorescein or rhodamine tagging, preserving native binding kinetics for accurate Kd determination.

Quote Request

Request a Quote for 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.